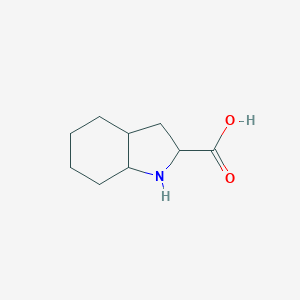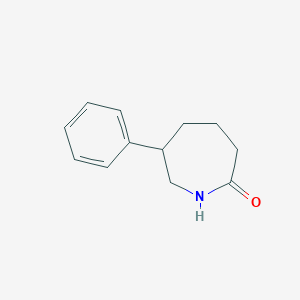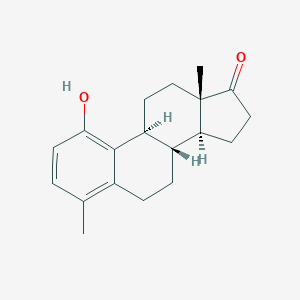
N,N-Diéthyl-1H-indole-1-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-Diethyl-1H-indole-1-carboxamide involves methods that generally include multicomponent reactions, C-H functionalization, and coupling reactions. These methodologies emphasize the versatility and efficiency of synthesizing indole-N-carboxamides, leveraging advanced organic synthesis techniques such as Rh(III)-catalyzed selective coupling and multicomponent Ugi reactions with indole-N-carboxylic acids (Zeng, Lin, & Cui, 2020) (Zheng, Zhang, & Cui, 2014) (Zeng, Sajiki, & Cui, 2019).
Molecular Structure Analysis
Indole carboxamides exhibit significant molecular diversity, with structural modifications affecting their chemical and biological activities. X-ray crystallographic analysis reveals the three-dimensional arrangements, highlighting intra-molecular interactions and molecular packing. These structural insights are crucial for understanding the chemical reactivity and designing new derivatives with targeted properties (Al-Ostoot et al., 2019).
Chemical Reactions and Properties
Indole carboxamides participate in a variety of chemical reactions, including C-H activation, electrophilic addition, and multicomponent reactions. These reactions are facilitated by the indole nucleus's reactivity and the functional groups attached to it, enabling the synthesis of complex molecules with potential biological activities. Kinetic isotope effect studies and reaction mechanism explorations contribute to a deeper understanding of these processes (Zheng, Zhang, & Cui, 2014).
Physical Properties Analysis
The physical properties of N,N-Diethyl-1H-indole-1-carboxamide, such as solubility, melting point, and crystal structure, are determined by its molecular structure. X-ray crystallography provides detailed insights into the crystal system, space group, and molecular packing, which are essential for understanding the compound's physical properties and reactivity (Al-Ostoot et al., 2019).
Chemical Properties Analysis
The chemical properties of N,N-Diethyl-1H-indole-1-carboxamide are influenced by its indole core and the carboxamide functional group. These properties include reactivity towards nucleophiles and electrophiles, acidity of the indole hydrogen, and the ability to form hydrogen bonds. The presence of the N,N-diethyl group further modifies its chemical behavior, affecting its solubility, stability, and potential for undergoing various organic reactions (Kitano et al., 1999).
Applications De Recherche Scientifique
Activité Antivirale
Il a été rapporté que les dérivés de l'indole possèdent des activités antivirales . Par exemple, des dérivés de 6-amino-4-substituéalkyle-1H-indole-2-substituécarboxylate ont été préparés et rapportés comme des agents antiviraux .
Activité Anti-inflammatoire
Les dérivés de l'indole présentent également des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Activité Anticancéreuse
Les dérivés de l'indole se sont montrés prometteurs dans le domaine de l'oncologie . Leurs propriétés anticancéreuses pourraient être exploitées pour le développement de nouvelles thérapies contre le cancer.
Activité Anti-VIH
Certains dérivés de l'indole se sont avérés posséder des activités anti-VIH . Cela suggère des applications potentielles dans le traitement du VIH/SIDA.
Activité Antioxydante
Les dérivés de l'indole peuvent agir comme des antioxydants . Cette propriété pourrait être utile dans la prévention et le traitement des maladies associées au stress oxydatif.
Activité Antimicrobienne
Il a été rapporté que les dérivés de l'indole possèdent des propriétés antimicrobiennes . Cela suggère des utilisations potentielles dans le traitement de diverses infections bactériennes et fongiques.
Activité Antituberculeuse
Les dérivés de l'indole ont montré des activités antituberculeuses . Cela pourrait conduire au développement de nouveaux médicaments pour le traitement de la tuberculose.
Activité Antidiabétique
Il a été constaté que les dérivés de l'indole possèdent des activités antidiabétiques . Cela suggère des applications potentielles dans la prise en charge du diabète.
Safety and Hazards
The safety and hazards associated with “N,N-Diethyl-1H-indole-1-carboxamide” are represented by the GHS07 symbol, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, faceshields, full-face respirator, gloves, and a multi-purpose combination respirator cartridge are recommended .
Propriétés
IUPAC Name |
N,N-diethylindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEILLNCDATSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457261 | |
| Record name | N,N-Diethyl-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119668-50-7 | |
| Record name | N,N-Diethyl-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-1H-indole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

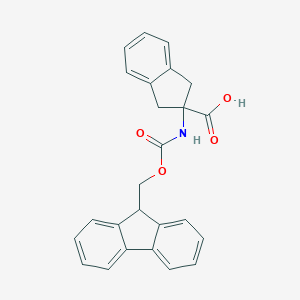

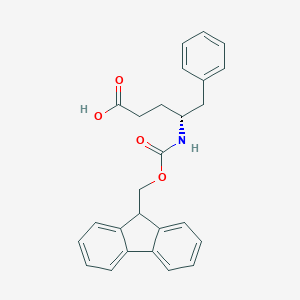

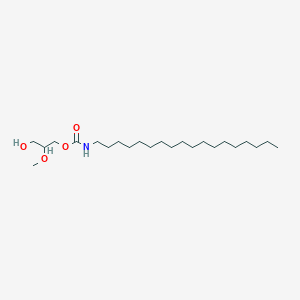
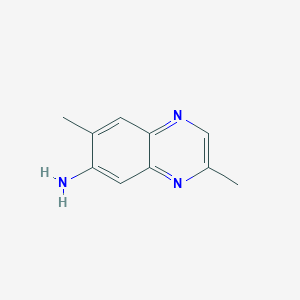
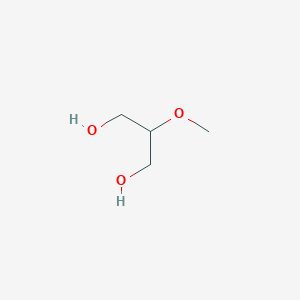
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)


